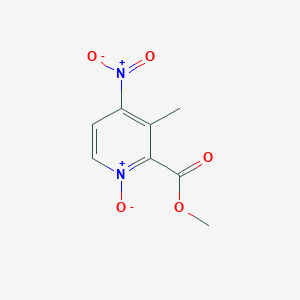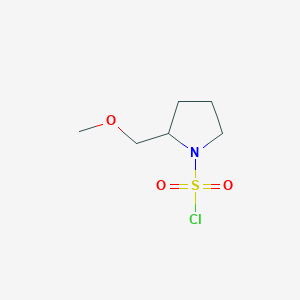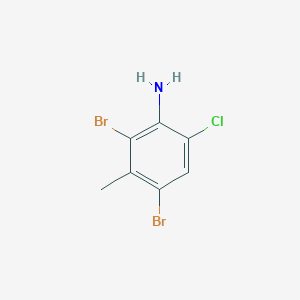![molecular formula C12H15N5OS B1426655 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1306739-50-3](/img/structure/B1426655.png)
2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Descripción general
Descripción
“2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” is a chemical compound with the molecular formula C12H15N5OS . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone . The alkylation was performed in alkaline conditions using 2-bromo-1-phenylethanone .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a methyl group and a phenyl group attached to the triazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, triazole derivatives are known to participate in a variety of chemical reactions. For example, they can undergo S-alkylation in alkaline conditions .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 306.38700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Aplicaciones Científicas De Investigación
Cancer Cell Migration and Growth Inhibition
- Application : This compound and its derivatives have been studied for their effects on inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer cell lines. Certain hydrazone derivatives showed significant cytotoxicity against these cancer cells, suggesting potential applications in cancer treatment (Šermukšnytė et al., 2022).
Antioxidant Properties
- Application : The compound has demonstrated notable antioxidant abilities, as evidenced by a study where a derivative of this compound showed 1.5 times higher antioxidant capacity than the standard butylated hydroxytoluene. This suggests its potential use in oxidative stress-related conditions (Šermukšnytė et al., 2022).
Antimicrobial and Antifungal Activities
- Application : Various derivatives of this compound have been synthesized and tested for their antimicrobial activities. The results indicate that these compounds exhibit good to moderate activity against a range of microbial strains, suggesting their potential as antimicrobial agents (Bayrak et al., 2009).
Anti-Lipase and Anti-α-Glucosidase Activities
- Application : Some derivatives of this compound have been investigated for their inhibitory effects on lipase and α-glucosidase enzymes. These activities are particularly relevant in the context of treating conditions like obesity and diabetes (Bekircan et al., 2015).
Physico-Chemical Properties and Derivatives Synthesis
- Application : The synthesis and study of physico-chemical properties of various derivatives of this compound have been conducted. These studies are crucial for understanding the compound's potential applications and behavior in different environments (Safonov, 2018).
Potential in Treating Inflammatory Conditions
- Application : Certain derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing significant results. This indicates potential applications in treating inflammation and pain-related conditions (Hunashal et al., 2014).
Direcciones Futuras
The future directions for research on “2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” and similar compounds could include further exploration of their pharmacological activities. Given the wide range of activities exhibited by 1,2,4-triazole derivatives, these compounds could be potential scaffolds for the synthesis of novel drugs . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-4-3-5-9(6-8)11-15-16-12(17(11)2)19-7-10(18)14-13/h3-6H,7,13H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVVZRZNTLIBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)


![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)
![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)



